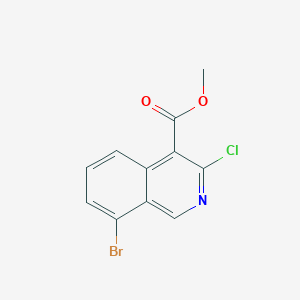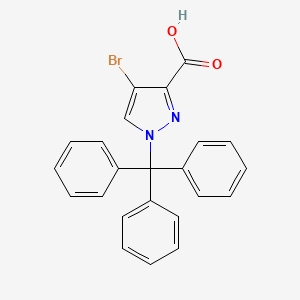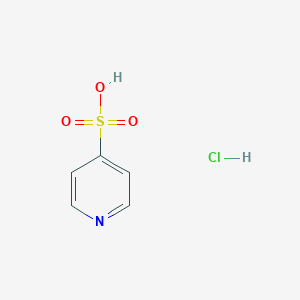
Pyridine-4-sulfonic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine-4-sulfonic acid hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a sulfonic acid group attached to the fourth position of the pyridine ring, along with a hydrochloride group. This compound is known for its versatility and is used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pyridine-4-sulfonic acid hydrochloride can be synthesized through several methods. One common approach involves the sulfonation of pyridine using concentrated sulfuric acid or oleum. This reaction typically requires high temperatures and can be catalyzed by mercury salts . Another method involves the diazotation of 4-aminopyridine followed by the substitution of the diazo group with a sulfonyl group . This process is carried out under mild conditions and results in the formation of pyridine-4-sulfonic acid, which can then be converted to its hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound often involves the direct sulfonation of pyridine under harsh conditions, such as using concentrated oleum at temperatures ranging from 180-230°C . This method is efficient for large-scale production and ensures high yields of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Pyridine-4-sulfonic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The sulfonic acid group can be substituted with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, oleum, and diazonium salts. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, halogenated pyridines, and alkylated pyridines .
Wissenschaftliche Forschungsanwendungen
Pyridine-4-sulfonic acid hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of pyridine-4-sulfonic acid hydrochloride involves its interaction with various molecular targets. The sulfonic acid group can form strong hydrogen bonds with biological molecules, leading to enzyme inhibition or activation . Additionally, the hydrochloride group can enhance the solubility and stability of the compound, making it more effective in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pyridine-3-sulfonic acid hydrochloride
- Pyridine-2-sulfonic acid hydrochloride
- Pyridine-4-carboxylic acid hydrochloride
Comparison
Pyridine-4-sulfonic acid hydrochloride is unique due to the position of the sulfonic acid group on the fourth carbon of the pyridine ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to pyridine-3-sulfonic acid hydrochloride and pyridine-2-sulfonic acid hydrochloride, the 4-positioned sulfonic acid group offers different steric and electronic effects, making it suitable for specific applications .
Eigenschaften
Molekularformel |
C5H6ClNO3S |
|---|---|
Molekulargewicht |
195.62 g/mol |
IUPAC-Name |
pyridine-4-sulfonic acid;hydrochloride |
InChI |
InChI=1S/C5H5NO3S.ClH/c7-10(8,9)5-1-3-6-4-2-5;/h1-4H,(H,7,8,9);1H |
InChI-Schlüssel |
NUKYYQUCXPBGGD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1S(=O)(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


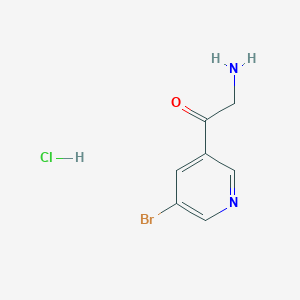
![7-Bromo-3-phenylbenzo[c]isoxazole](/img/structure/B13661831.png)
![Methyl 6-(Trifluoromethyl)benzo[c]isoxazole-3-carboxylate](/img/structure/B13661837.png)
![7-Bromo-6-methoxybenzo[d]thiazole](/img/structure/B13661855.png)
![5-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13661866.png)
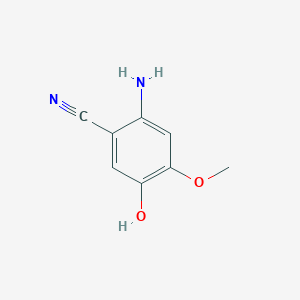
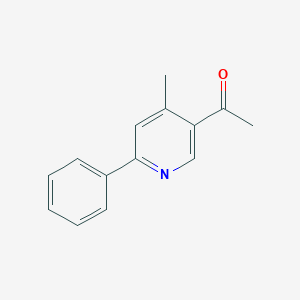
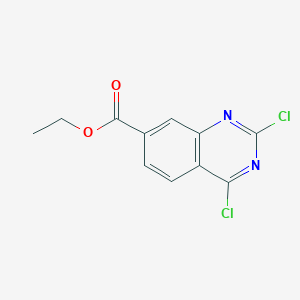
![Naphtho[2,1-D]thiazole-2-carbonitrile](/img/structure/B13661887.png)
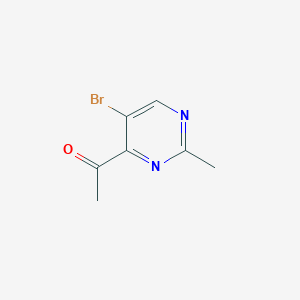
![2-Methyl-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13661903.png)
![1-[5-(Benzo[d][1,3]dioxol-5-yl)-6-[(2-hydroxyethyl)oxy]-4-pyrimidinyl]-N-(2-methoxyethyl)azanesulfonamide](/img/structure/B13661909.png)
